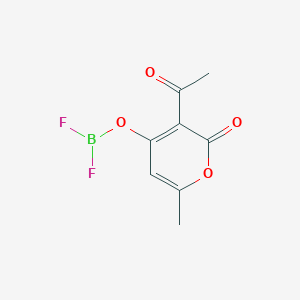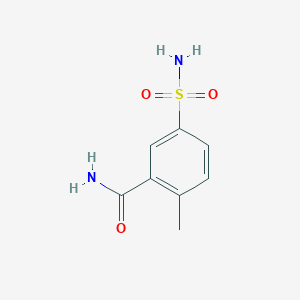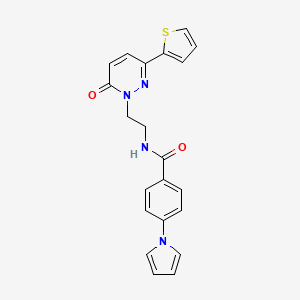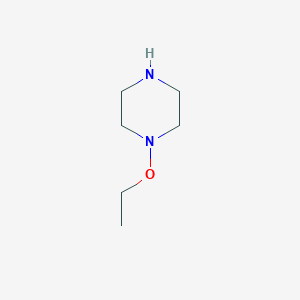![molecular formula C13H9F3N4O B2765717 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole CAS No. 477762-35-9](/img/structure/B2765717.png)
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
5-phenyl-1,3,4-oxadiazole: Another related compound with similar structural features.
Uniqueness
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer enhanced stability and biological activity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVMYZYTWFZGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2765638.png)
![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2765645.png)

![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2765648.png)


![3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide](/img/structure/B2765651.png)


![Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2765654.png)
![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2765657.png)
